molecular formula C13H17N3O3S B7162104 N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide

N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide

Cat. No.: B7162104
M. Wt: 295.36 g/mol
InChI Key: IYQRETVOGRWHNM-UHFFFAOYSA-N
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Description

N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide is a complex organic compound that features a thiophene ring and an oxadiazole moiety

Properties

IUPAC Name

N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-8(2)10(12(17)15(3)4)16-13(18)19-11(14-16)9-6-5-7-20-9/h5-8,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQRETVOGRWHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C)N1C(=O)OC(=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The thiophene ring can be introduced through a subsequent coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of palladium-catalyzed cross-coupling reactions for the introduction of the thiophene ring. The choice of solvents, catalysts, and reaction conditions would be optimized for scalability and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazides.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving thiophene and oxadiazole derivatives.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to the bioactive nature of its functional groups.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, while the oxadiazole moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,3-trimethyl-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide is unique due to the combination of both thiophene and oxadiazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider array of chemical reactivity compared to compounds containing only one of these functional groups.

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